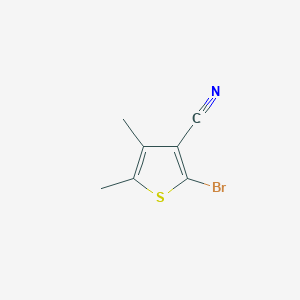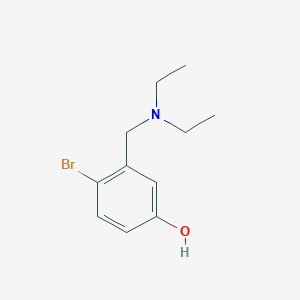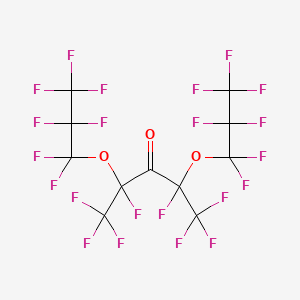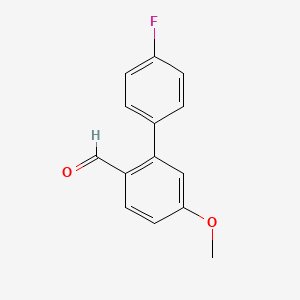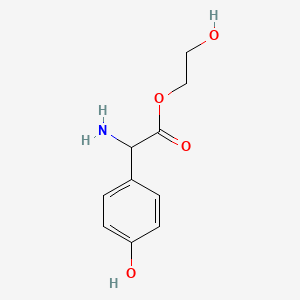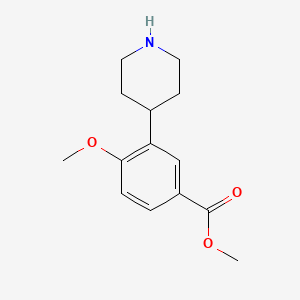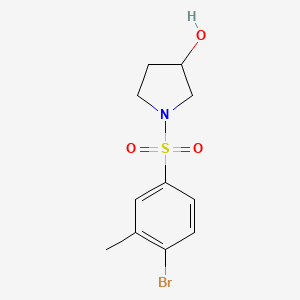
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol This compound features a cyclopropane ring attached to a naphthalene moiety that is substituted with a bromine atom at the 7th position
Vorbereitungsmethoden
The synthesis of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 7-bromonaphthalene.
Cyclopropanation: The brominated naphthalene undergoes a cyclopropanation reaction to introduce the cyclopropane ring.
Analyse Chemischer Reaktionen
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The cyclopropane ring and bromine atom can influence the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(7-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid include:
1-(7-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid: Differing only in the position of the bromine atom, this compound may exhibit different reactivity and biological activity.
Cyclopropanecarboxylic acid derivatives: Other derivatives with different substituents on the naphthalene or cyclopropane rings can be compared in terms of their chemical and biological properties.
Eigenschaften
Molekularformel |
C14H11BrO2 |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
1-(7-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11BrO2/c15-12-4-2-9-1-3-11(7-10(9)8-12)14(5-6-14)13(16)17/h1-4,7-8H,5-6H2,(H,16,17) |
InChI-Schlüssel |
RWOMBZPDBIKTIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC3=C(C=C2)C=CC(=C3)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)
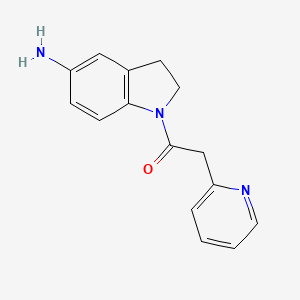
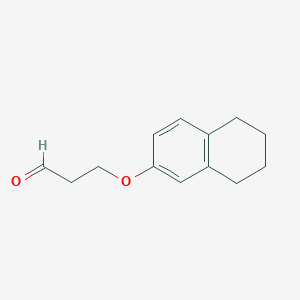
![N-[3-(Benzyloxy)-4-formylphenyl]acetamide](/img/structure/B15091399.png)
